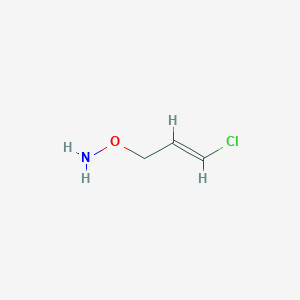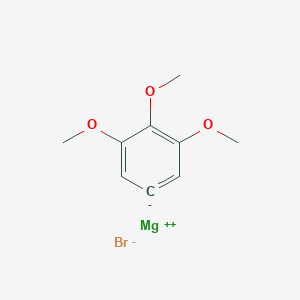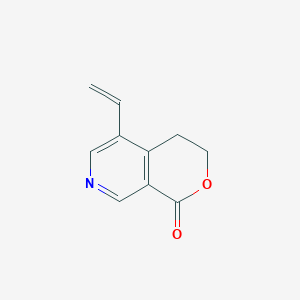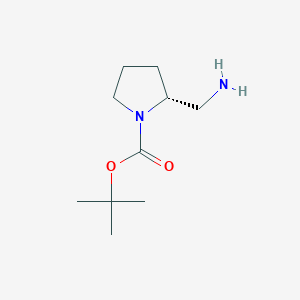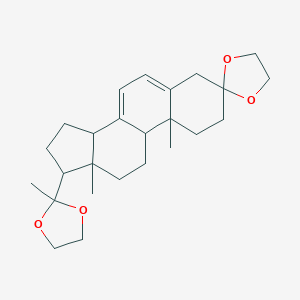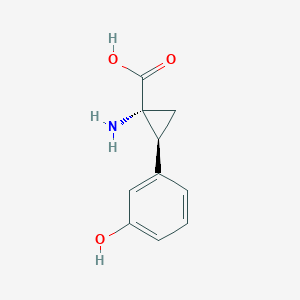
2-(2-Methylphenyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)azepane is a compound that falls within the class of azepanes, which are seven-membered alicyclic secondary amines. These compounds are of interest due to their potential applications in various fields, including the synthesis of polymers and ionic liquids. The azepane ring structure is a key feature that imparts unique chemical and physical properties to these compounds .
Synthesis Analysis
The synthesis of azepane derivatives can be achieved through various strategies. One approach involves the photopolymerization of phenyl azides, which leads to polymers with a 1,2-azepinediyl structure. This process is thought to proceed via singlet phenylnitrene and azacycloheptatetraene intermediates . Another strategy for synthesizing functionalized azepanes is demonstrated by the construction of dihydroxylated unsaturated azepanes from a pent-4-enal synthon derived from d-xylose. This method utilizes a key step of conjugate addition followed by ring-closing metathesis (RCM) . Additionally, the synthesis of thienyl-substituted 3H-azepines has been reported, starting from dilithiated 2-methyl-5-propargylthiophene and isopropyl isothiocyanate, showcasing the versatility of azepane derivatives .
Molecular Structure Analysis
The molecular structure of azepane derivatives can be complex, as evidenced by the formation of a hydrogen-bonded tetramer in the case of (2RS,4SR)-7-bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol. This compound exhibits a cyclic centrosymmetric tetramer due to O-H···O and O-H···N hydrogen bonds . Such intricate hydrogen bonding patterns are crucial for understanding the molecular interactions and stability of azepane derivatives.
Chemical Reactions Analysis
Azepane derivatives can undergo a variety of chemical reactions. For instance, the photopolymerization of aryl azides in the presence of nitrogen leads to poly-1,2-azepines, which are highly susceptible to oxidation. Upon exposure to air or oxidative doping with agents like I2 or AsF5, these polymers can become electrically conductive . The reactivity of azepane derivatives is also highlighted by the formation of azepine rings through reactions involving super bases .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. For example, the presence of a seven-membered ring structure in azepanes makes them suitable for the synthesis of a new family of room temperature ionic liquids. The transformation of azepane into tertiary amines, followed by quaternization, yields quaternary azepanium salts with varying physical states depending on the anion and substituents on the azepanium cation core. These salts exhibit wide electrochemical windows, making them promising alternatives to traditional electrolytes .
科学的研究の応用
Pharmaceutical Applications : Azepane-based compounds like 2-(2-Methylphenyl)azepane exhibit a broad range of pharmacological properties due to their structural diversity. Such compounds have been instrumental in discovering new therapeutic agents. Over 20 azepane-based drugs have received FDA approval and are used to treat various diseases. Recent developments in azepane-based compounds have shown promising applications in treating cancer, tuberculosis, Alzheimer's, and microbial infections. They also function as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs among others. Structure-activity relationship (SAR) and molecular docking studies play a crucial role in identifying potent bioactive compounds, guiding the design and development of new, less toxic, and more effective azepane-based drugs (Zha et al., 2019).
Synthesis and Biological Properties : The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like azepine, azepane, and azepinone have been extensively studied. These compounds have significant pharmacological and therapeutic implications. The literature indicates various methods for ring expansion from five or six-membered compounds, leading to the synthesis of various derivatives. However, more exploration is needed in the biological aspect, suggesting that N-containing seven-membered heterocycles like azepane still offer vast potential for research and application in medicine and pharmacology (Kaur et al., 2021).
特性
IUPAC Name |
2-(2-methylphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-7-4-5-8-12(11)13-9-3-2-6-10-14-13/h4-5,7-8,13-14H,2-3,6,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNCGKWGANWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

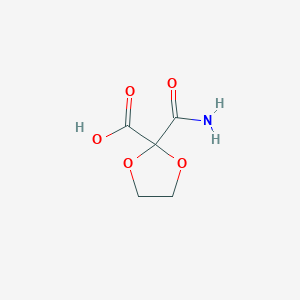
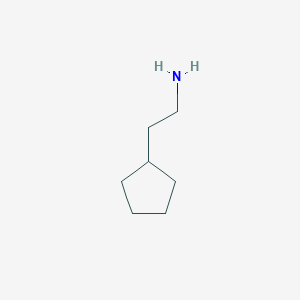
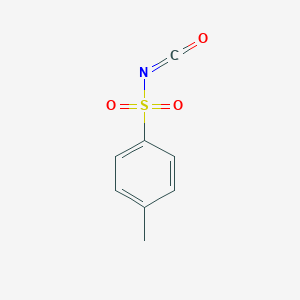
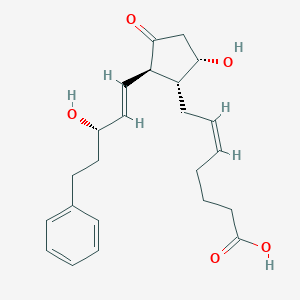
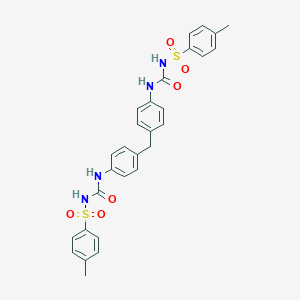
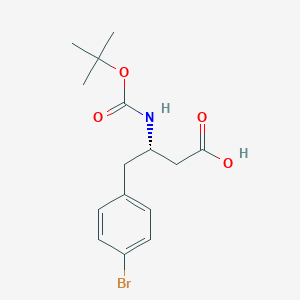
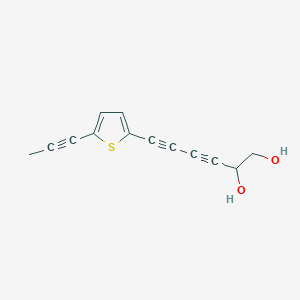
![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)
